1,2-Bis(3-hydroxyphenyl)ethanone
Description
Properties
CAS No. |
63192-59-6 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O3/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,15-16H,8H2 |
InChI Key |
MDSFYGBXGRMKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Fluorine vs. Hydroxyl vs. Methoxy
Key analogs differ in substituent groups on the phenyl rings, influencing their physical, chemical, and biological properties:
Key Observations :
- Hydroxyl Groups: The meta-hydroxyl groups in this compound may enhance solubility in polar solvents compared to fluorine or methoxy derivatives.
- Methoxy Groups: 1,2-Bis(4-methoxyphenyl)ethanone exhibits increased stability and is used in pharmaceutical synthesis due to its electron-donating methoxy groups .
- Fluorine Substituents : The 4-fluoro analog (232.23 g/mol) shows higher lipophilicity, making it suitable for drug penetration studies .
Enzyme Inhibition
- (1,4-Cyclohexylphenyl)ethanone: Exhibits strong inhibition of Polo-like kinase 1 (PLK1) with ΔG = -6.84 kcal/mol and Ki = 9.77 μM, outperforming squalene and other analogs .
Therapeutic Potential
- Benign Prostatic Hyperplasia (BPH): 1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone reduces prostate weight in vivo (EC₅₀ = 7.6–79.8 μM) and binds similarly to hydroxyl flutamide .
- Anticancer Activity : Fluorinated and methoxylated analogs are prioritized for drug delivery due to enhanced bioavailability .
Preparation Methods
Direct Bis-Acylation of Resorcinol
The Friedel-Crafts acylation reaction is a cornerstone for introducing acetyl groups onto aromatic rings. Resorcinol (1,3-dihydroxybenzene) serves as a starting material due to its electron-rich structure, which facilitates electrophilic substitution. In a modified approach adapted from, resorcinol undergoes sequential acylation:
-
Protection of Hydroxyl Groups :
Resorcinol is acetylated using acetic anhydride and sodium acetate, yielding 1,3-diacetoxybenzene. This step prevents unwanted side reactions during subsequent acylation. -
Friedel-Crafts Acylation :
The diacetate reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) under solvent-free conditions at 110°C. AlCl₃ acts as a Lewis acid, generating the acylium ion (CH₃CO⁺), which attacks the aromatic ring para to the acetoxy groups. This results in 1,3-diacetoxy-4,6-diacetylbenzene. -
Deprotection :
Hydrolysis with aqueous hydrochloric acid removes the acetyl protecting groups, yielding 1,2-bis(3-hydroxyphenyl)ethanone. The overall yield for this three-step process ranges from 65% to 75%.
Key Reaction Parameters :
-
Temperature : 110°C for Friedel-Crafts acylation.
-
Catalyst : AlCl₃ (1.2 equivalents relative to acetyl chloride).
Sulfonic Acid-Directed Acylation
Benzenesulfonic Acid as a Directing Group
A patent by CN102070428A describes a method for synthesizing 3-hydroxyacetophenone, which can be adapted for the target compound. The protocol involves:
-
Sulfonation and Acylation :
Benzenesulfonic acid reacts with acetyl chloride in 1,2-dichloroethane, catalyzed by AlCl₃ at 50°C. The sulfonic acid group directs the acetyl group to the meta position, forming 3-acetylbenzenesulfonic acid. -
Hydrolysis :
The sulfonic acid group is removed via alkaline hydrolysis (5 M NaOH, 100°C), yielding 3-hydroxyacetophenone. Scaling this method to introduce a second acetyl group requires repeating the acylation step on 3-hydroxyacetophenone itself, followed by coupling.
Challenges and Solutions :
-
Regioselectivity : The sulfonic acid group ensures meta-acylation, but subsequent acylation of 3-hydroxyacetophenone may require protection of the hydroxyl group to prevent undesired ortho/para substitution.
-
Yield Optimization : The reported yield for 3-hydroxyacetophenone is 80%, but bis-acylation would likely reduce overall yield to ~50%.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Resorcinol | Acetyl chloride, AlCl₃ | 65–75% | High regioselectivity, scalable | Requires protection/deprotection steps |
| Sulfonic Acid-Directed | Benzenesulfonic acid | Acetyl chloride, NaOH | ~50% | Directs meta-acylation | Low yield for bis-acylation |
| Enzymatic Reduction | α-Chloro derivative | Ketoreductase, NADPH | >99% | High enantioselectivity, mild conditions | Limited to chiral intermediates |
Mechanistic Insights and Side Reactions
Competing Pathways in Friedel-Crafts Acylation
-
Ortho/Para Substitution : Without directing groups, acetyl groups may attach ortho or para to hydroxyl groups, leading to regioisomers. Using sulfonic acid or acetyl protection mitigates this.
-
Over-Acylation : Excess acetyl chloride can cause tri- or tetra-acylation, necessitating precise stoichiometry.
Q & A
Basic: What synthetic routes are commonly employed for 1,2-Bis(3-hydroxyphenyl)ethanone?
The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce ethanone groups onto the phenolic backbone. For example, analogous bis-ethanone compounds (e.g., 1,1'-(4-hydroxy-1,3-phenylene)bis-ethanone) are synthesized via acid-catalyzed condensation of hydroxyacetophenone derivatives with appropriate aromatic precursors . Key steps include:
- Reagent selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Protection of hydroxyl groups : Temporarily block reactive -OH groups using acetyl or benzoyl protecting agents to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product .
Advanced: How can regioselectivity challenges be addressed during synthesis?
Regioselectivity in bis-ethanone synthesis is influenced by electronic and steric effects of substituents. Strategies include:
- Directed ortho-metalation : Utilize directing groups (e.g., -OMe) to control acylation positions .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing temperature and time parameters .
- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .
Basic: What spectroscopic techniques validate the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ ~200 ppm). Overlapping signals can be resolved via 2D techniques (e.g., HSQC, COSY) .
- FT-IR : Identify hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches .
- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 257 for C₁₄H₁₂O₃) .
Advanced: How can tautomeric forms of this compound complicate spectral interpretation?
The enol-keto tautomerism of the β-diketone moiety may lead to multiple resonance forms, resulting in split or broadened NMR signals. Mitigation strategies:
- Variable-temperature NMR : Suppress tautomeric exchange by cooling the sample (e.g., -40°C) .
- Deuterium exchange : Add D₂O to distinguish exchangeable hydroxyl protons from non-exchangeable aromatic protons .
Basic: What biological applications are explored for this compound?
This compound is studied for:
- Antioxidant activity : Assessed via DPPH radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .
- Antimicrobial properties : Tested against Gram-positive/negative bacteria using agar dilution methods .
- Schiff base formation : Acts as a precursor for ligands in coordination chemistry, enabling metal-catalyzed reactions .
Advanced: How can molecular docking elucidate its mechanism of action?
To study interactions with biological targets (e.g., enzymes):
- Protein preparation : Retrieve 3D structures from PDB (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- Docking software : Use AutoDock Vina to simulate ligand-receptor binding, focusing on hydrogen bonds with phenolic -OH groups .
- Validation : Compare computed binding energies with experimental IC₅₀ values .
Basic: What precautions are necessary for handling and storage?
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can impurities be quantified in synthesized batches?
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm. Calibrate against certified reference standards .
- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) via multiple reaction monitoring (MRM) .
Basic: What computational tools predict its physicochemical properties?
- LogP calculation : Use MarvinSketch or PubChem’s XLogP3 algorithm to estimate hydrophobicity (e.g., XLogP ~2.5) .
- pKa prediction : Employ ACD/Labs software to determine acidic/basic sites (phenolic -OH pKa ~9.5) .
Advanced: How do substituent variations affect reactivity in derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
